molecular formula C5H3NS B6268345 5-ethynyl-1,2-thiazole CAS No. 1909315-97-4

5-ethynyl-1,2-thiazole

Cat. No.: B6268345
CAS No.: 1909315-97-4
M. Wt: 109.1
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Description

5-Ethynyl-1,2-thiazole (CAS: 1909315-97-4) is a heterocyclic compound with the molecular formula C₅H₃NS. Its structure consists of a thiazole ring (a five-membered aromatic system containing sulfur and nitrogen) substituted with an ethynyl (–C≡CH) group at the 5-position (Figure 1). The ethynyl group imparts unique reactivity, enabling applications in cross-coupling reactions (e.g., Sonogashira coupling) and materials science.

Key properties:

  • Molecular weight: 109.15 g/mol

Properties

CAS No.

1909315-97-4

Molecular Formula

C5H3NS

Molecular Weight

109.1

Purity

95

Origin of Product

United States

Preparation Methods

Sonogashira Coupling for Ethynyl Group Introduction

The Sonogashira cross-coupling reaction is a cornerstone for introducing ethynyl groups into heterocyclic frameworks. This method involves coupling a terminal alkyne with a halogenated thiazole precursor, typically in the presence of a palladium catalyst and copper(I) iodide as a co-catalyst. For 5-ethynyl-1,2-thiazole, the reaction employs 5-halo-1,2-thiazole (e.g., 5-bromo-1,2-thiazole) and trimethylsilylacetylene (TMSA), followed by deprotection to yield the free ethynyl derivative.

Mechanistic Insights :
The catalytic cycle begins with oxidative addition of the palladium(0) complex to the carbon-halogen bond of the thiazole, forming a Pd(II) intermediate. Transmetallation with the copper-acetylide species generates a Pd(II)-alkynyl complex, which undergoes reductive elimination to produce the coupled product. Density functional theory (DFT) calculations highlight the importance of matching the HOMO energy of the aryl halide with the alkyne to ensure efficient coupling. For example, electron-withdrawing substituents on the thiazole lower the HOMO energy of the aryl halide, facilitating oxidative insertion and improving yields.

Optimization Parameters :

  • Catalyst System : Pd(PPh₃)₄ (2–5 mol%) with CuI (10 mol%) in triethylamine (TEA).

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C.

  • Yield : 62–85% after deprotection with tetrabutylammonium fluoride (TBAF).

One-Pot Multicomponent Synthesis Approaches

Thiazole Ring Formation with Simultaneous Ethynylation

Recent advances in multicomponent reactions (MCRs) enable the concurrent construction of the thiazole core and ethynyl functionalization. A representative protocol involves the condensation of α-haloketones, thioamides, and terminal alkynes in a single pot. For instance, this compound can be synthesized from 2-chloroacetophenone, thiourea, and propiolic acid under basic conditions.

Reaction Pathway :

  • Thiazole Formation : The α-haloketone reacts with thiourea to generate a thiazoline intermediate, which undergoes aromatization via dehydrohalogenation.

  • Alkyne Incorporation : In situ deprotonation of the terminal alkyne by a base (e.g., K₂CO₃) facilitates nucleophilic attack on the thiazoline intermediate, followed by elimination to install the ethynyl group.

Advantages :

  • Eliminates isolation of intermediates, reducing purification steps.

  • Atom-economical with yields up to 75%.

Metal/Acid-Mediated Reductive Approaches

Adapted from patented methodologies for 5-hydroxymethylthiazole synthesis, this approach combines hydrolysis and reductive dehalogenation in a one-pot system. While originally designed for hydroxymethyl derivatives, substituting the hydroxyl precursor with an ethynylating agent (e.g., acetylene gas) could theoretically yield this compound.

Example Protocol :

  • Hydrolysis : 2-Chloro-5-chloromethylthiazole is hydrolyzed to 2-chloro-5-hydroxymethylthiazole in aqueous medium.

  • Reductive Ethynylation : Zinc powder and hydrochloric acid mediate the replacement of the hydroxymethyl group with an ethynyl moiety.

Challenges :

  • Competing side reactions (e.g., over-reduction to methyl groups) require precise stoichiometric control.

  • Limited literature validation for ethynyl-specific applications.

Comparative Analysis of Synthesis Methods

Method Conditions Yield Advantages Limitations
Sonogashira CouplingPd(PPh₃)₄, CuI, TEA, THF, 80°C62–85%High regioselectivity, scalableRequires halogenated precursors
MulticomponentK₂CO₃, DMF, 100°C70–75%One-pot, atom-economicalLimited substrate scope
Reductive EthynylationZn/HCl, H₂O, 80°C~50%*Avoids Pd/Cu catalystsLow efficiency, side reactions

*Theoretical estimate based on analogous hydroxymethyl synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Ethynyl-1,2-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

5-Ethynyl-1,2-thiazole is recognized for its potential therapeutic properties. It serves as a scaffold in the development of various biologically active compounds.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the thiazole moiety have shown promising results against several bacterial and fungal strains:

  • Case Study : A study synthesized a series of thiazole derivatives and evaluated their antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli. The most potent derivatives had minimum inhibitory concentration (MIC) values ranging from 6.25 to 12.5 µg/mL, indicating strong antibacterial effects .
CompoundMIC (µg/mL)Activity Type
Compound A6.25Antibacterial
Compound B12.5Antifungal

Antiprotozoal Activity

This compound derivatives have also been explored for their antiprotozoal effects.

  • Case Study : In a study by de Oliveira Filho et al., novel thiazole derivatives were synthesized and tested against Trypanosoma cruzi, the causative agent of Chagas disease. One compound demonstrated an IC50 of 0.37 µM, significantly outperforming the reference drug benznidazole .

Organic Electronics

The unique structural properties of thiazoles make them suitable for applications in organic electronics, particularly in the development of photoactive materials.

Photovoltaics

Thiazole-containing compounds have been utilized in organic and hybrid photovoltaic devices.

  • Case Study : A microreview highlighted the preparation of thiazolo[5,4-d]thiazole-based materials and their application in organic photovoltaics. These materials showed enhanced charge transport properties, leading to improved device efficiency .

Neuropharmacology

This compound derivatives have been investigated for their neuropharmacological effects.

mGlu5 Receptor Antagonism

A specific derivative has been identified as a potent antagonist of the mGlu5 receptor, which is implicated in anxiety disorders.

  • Case Study : Research demonstrated that a derivative was five times more potent than existing treatments in rat models of anxiety . This suggests potential for developing new anxiolytic therapies.

Summary of Applications

The following table summarizes the key applications of this compound based on the discussed case studies:

Application AreaKey Findings
Medicinal ChemistryAntimicrobial and antiprotozoal activities observed with various derivatives
Organic ElectronicsEnhanced charge transport properties in photovoltaic applications
NeuropharmacologyPotent mGlu5 receptor antagonist with potential anxiolytic effects

Mechanism of Action

The mechanism of action of 5-ethynyl-1,2-thiazole involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological pathways. For example, it can inhibit topoisomerase II, resulting in DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential anticancer applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

5-Bromo-3-methoxy-1,2-thiazole (CID 20393137)
  • Molecular formula: C₄H₄BrNOS
  • Substituents : Bromo (–Br) at C5, methoxy (–OCH₃) at C3.
  • Key differences: Bromo acts as a leaving group, favoring nucleophilic substitution reactions, unlike the ethynyl group, which participates in cycloadditions or cross-couplings.
4-Iodo-3,5-dimethoxy-1,2-thiazole (CID 132354097)
  • Molecular formula: C₅H₆INO₂S
  • Substituents : Iodo (–I) at C4, dimethoxy (–OCH₃) at C3 and C4.
  • Key differences: Iodo’s large atomic radius and polarizability may stabilize charge-transfer complexes, a property absent in the ethynyl analog. Dimethoxy groups significantly increase hydrophilicity, contrasting with the ethynyl group’s linear, nonpolar nature .
5-Chloro-3-ethyl-1,2,4-thiadiazole (CAS: 101258-23-5)
  • Molecular formula : C₄H₅ClN₂S
  • Substituents : Chloro (–Cl) at C5, ethyl (–CH₂CH₃) at C3.
  • Key differences :
    • Thiadiazole core (two nitrogens) is more electron-deficient than thiazole, altering reactivity in electrophilic substitutions.
    • Ethyl group introduces steric hindrance, which may reduce reaction rates compared to the compact ethynyl substituent .

Pharmacological Potential of Structural Analogs

  • 1,2,4-Triazole-thione derivatives (e.g., from ): Exhibit antimicrobial and anticancer activities due to sulfur and nitrogen moieties enabling hydrogen bonding and metal coordination .
  • 5-Amino-3-methyl-1,2,4-thiadiazole (): Bioactivity linked to amino (–NH₂) groups, which are absent in 5-ethynyl-1,2-thiazole .
  • Thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones (): Demonstrated anticancer activity via structure-activity relationships (SAR), suggesting that substituent position and electronic effects critically modulate efficacy .

Physicochemical Properties Comparison

Compound Molecular Formula Key Substituents Solubility Trends Reactivity Highlights
This compound C₅H₃NS –C≡CH Low (hydrophobic) Cross-coupling, cycloaddition
5-Bromo-3-methoxy-1,2-thiazole C₄H₄BrNOS –Br, –OCH₃ Moderate (polar) Nucleophilic substitution
4-Iodo-3,5-dimethoxy-1,2-thiazole C₅H₆INO₂S –I, –OCH₃ (×2) High (polar) Charge-transfer interactions
5-Chloro-3-ethyl-1,2,4-thiadiazole C₄H₅ClN₂S –Cl, –CH₂CH₃ Low (steric hindrance) Electrophilic substitution hindered

Biological Activity

5-Ethynyl-1,2-thiazole is a compound belonging to the thiazole family, which is recognized for its diverse biological activities. This article details the biological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and recent research findings.

Overview of Thiazole Derivatives

Thiazoles are five-membered heteroaromatic compounds that exhibit a wide array of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. The unique structure of thiazoles allows them to interact with various biological targets, making them valuable in medicinal chemistry.

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Antimicrobial Activity : Thiazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies indicate that this compound exhibits potent activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .
  • Antitumor Activity : Preliminary studies suggest that this compound has cytotoxic effects against various cancer cell lines. It has been reported to induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways such as mTORC2 .
  • Anti-inflammatory Effects : Thiazole compounds have been explored for their anti-inflammatory properties. Research indicates that they can modulate inflammatory responses by inhibiting pro-inflammatory cytokines .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in cancer progression and inflammation, thereby reducing tumor growth and inflammatory responses .
  • Gene Expression Modulation : Thiazoles can affect gene expression related to cell proliferation and apoptosis. This modulation is crucial for their antitumor activity .
  • Interaction with Biomolecules : The structure of this compound allows it to bind with various biomolecules, leading to changes in cellular signaling pathways .

Case Studies

  • Anticancer Studies : In a study involving multiple human melanoma cell lines (SK-MEL-28 and LOX IMVI), this compound demonstrated significant cytotoxicity with IC50 values indicating potent activity against these cells .
  • Antimicrobial Efficacy : In vitro tests showed that derivatives of thiazole exhibited strong antibacterial activity against resistant strains. The compound's interaction with bacterial membranes was identified as a key factor in its efficacy .
  • Anti-inflammatory Mechanism : A recent study highlighted the ability of thiazole derivatives to inhibit TNF-alpha production in macrophages, showcasing their potential in treating chronic inflammatory diseases .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to other thiazole derivatives:

Compound NameAntimicrobial ActivityAntitumor ActivityAnti-inflammatory Activity
This compoundHighHighModerate
5-Bromo-1,2-thiazoleModerateLowLow
5-Iodo-1,2-thiazoleLowModerateModerate

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